![molecular formula C20H22N6O2S B2696164 1-(6-((2-((2,5-二甲基苯基)氨基)-2-氧代乙基)硫基)吡啶并[3-yl]-N-乙基-1H-咪唑-4-甲酰胺 CAS No. 1251547-87-1](/img/structure/B2696164.png)
1-(6-((2-((2,5-二甲基苯基)氨基)-2-氧代乙基)硫基)吡啶并[3-yl]-N-乙基-1H-咪唑-4-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(6-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)-N-ethyl-1H-imidazole-4-carboxamide is a useful research compound. Its molecular formula is C20H22N6O2S and its molecular weight is 410.5. The purity is usually 95%.
BenchChem offers high-quality 1-(6-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)-N-ethyl-1H-imidazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(6-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)-N-ethyl-1H-imidazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Antileishmanial Activity
Leishmaniasis is a parasitic disease caused by Leishmania species, transmitted through sandfly bites. The synthesized compound has demonstrated potent antileishmanial activity. Specifically, compound 13 exhibited superior antipromastigote activity (IC50 = 0.018), surpassing standard drugs like miltefosine and amphotericin B deoxycholate . Further molecular docking studies suggest that compound 13 interacts effectively with Lm-PTR1, a potential target for antileishmanial therapy.
Antimalarial Activity
Malaria, caused by Plasmodium species transmitted by mosquitoes, remains a global health concern. Compounds 14 and 15 from this family showed significant inhibition against Plasmodium berghei, with 70.2% and 90.4% suppression, respectively . These findings highlight their potential as antimalarial agents.
Synthesis and Structural Verification
The compound’s synthesis involved hydrazine-coupled pyrazoles, verified through elemental microanalysis, FTIR, and 1H NMR techniques . Understanding its structure is crucial for optimizing its pharmacological properties.
Steric Effects
The presence of sterically hindered groups (such as the 2,5-dimethylphenyl moiety) influences the compound’s interactions with biological targets . Investigating these effects can enhance our understanding.
作用机制
Target of action
Imidazole containing compounds, like “1-(6-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)-N-ethyl-1H-imidazole-4-carboxamide”, have been known to interact with a broad range of biological targets due to their versatile chemical structure . These targets can include enzymes, receptors, and ion channels among others .
Mode of action
The mode of action of imidazole containing compounds can vary greatly depending on their specific chemical structure and the biological target they interact with . They can act as inhibitors, activators, or modulators of their targets .
Biochemical pathways
Imidazole containing compounds can affect a variety of biochemical pathways. For instance, they can interfere with the synthesis or degradation of certain biomolecules, alter signal transduction pathways, or modulate immune responses .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of imidazole containing compounds can also vary widely. Factors such as the compound’s size, charge, lipophilicity, and the presence of functional groups can influence its pharmacokinetic properties .
Result of action
The molecular and cellular effects of imidazole containing compounds can include changes in gene expression, cell cycle progression, cell morphology, and cell viability among others .
Action environment
The action, efficacy, and stability of imidazole containing compounds can be influenced by various environmental factors such as pH, temperature, the presence of other molecules, and the specific characteristics of the biological system they are in .
属性
IUPAC Name |
1-[6-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanylpyridazin-3-yl]-N-ethylimidazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O2S/c1-4-21-20(28)16-10-26(12-22-16)17-7-8-19(25-24-17)29-11-18(27)23-15-9-13(2)5-6-14(15)3/h5-10,12H,4,11H2,1-3H3,(H,21,28)(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYYYCDHNVCKNKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CN(C=N1)C2=NN=C(C=C2)SCC(=O)NC3=C(C=CC(=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)-N-ethyl-1H-imidazole-4-carboxamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。